

3-(3-Chlorophenyl)propiophenone CAS number and synonyms

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propiophenone
CAS No.: 58122-03-5
Cat. No.: B1298397

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Technical Profile: 3-(3-Chlorophenyl)propiophenone

CAS Number: 58122-03-5 (Primary Target) | CAS Number: 34841-35-5 (Common Misidentification)

Executive Summary & Critical Disambiguation

Warning: The chemical name "**3-(3-Chlorophenyl)propiophenone**" is frequently subject to database errors where it is conflated with "3'-Chloropropiophenone" (m-Chloropropiophenone). These are two distinct chemical entities with different molecular weights, structures, and synthetic applications.^[1]

- Compound A (The Literal Match): **3-(3-Chlorophenyl)propiophenone** (CAS 58122-03-5).^[2] A dihydrochalcone derivative used in the synthesis of complex 1,3-diarylpropanol scaffolds.
- Compound B (The Drug Intermediate): 3'-Chloropropiophenone (CAS 34841-35-5).^{[3][4][5][6][7][8][9]} The primary precursor for the antidepressant Bupropion.

Decision Matrix:

- If your target molecule has two aromatic rings, refer to Section 3.1 (CAS 58122-03-5).
- If your target molecule has one aromatic ring, refer to Section 3.2 (CAS 34841-35-5).

Identity & Nomenclature Table

Feature	Compound A (Dihydrochalcone)	Compound B (Bupropion Precursor)
CAS Number	58122-03-5	34841-35-5
IUPAC Name	3-(3-chlorophenyl)-1-phenylpropan-1-one	1-(3-chlorophenyl)propan-1-one
Common Synonyms	3'-Chloro-dihydrochalcone; 1-phenyl-3-(m-chlorophenyl)-1-propanone	m-Chloropropiophenone; 3-Chlorophenyl ethyl ketone
Molecular Formula	C ₁₅ H ₁₃ ClO	C ₉ H ₉ ClO
Molecular Weight	244.72 g/mol	168.62 g/mol
Structure	Ph-CO-CH ₂ -CH ₂ -(3-Cl-Ph)	(3-Cl-Ph)-CO-CH ₂ -CH ₃
Key Application	Chiral alcohol synthesis, antihistamine scaffolds	Synthesis of Bupropion (Wellbutrin)

Chemical Structure & Properties (CAS 58122-03-5)

The primary subject of this guide, **3-(3-Chlorophenyl)propiophenone**, is a 1,3-diarylpropan-1-one. It features a propiophenone backbone where the terminal methyl group of the propionyl chain is substituted with a 3-chlorophenyl moiety.^{[1][6]}

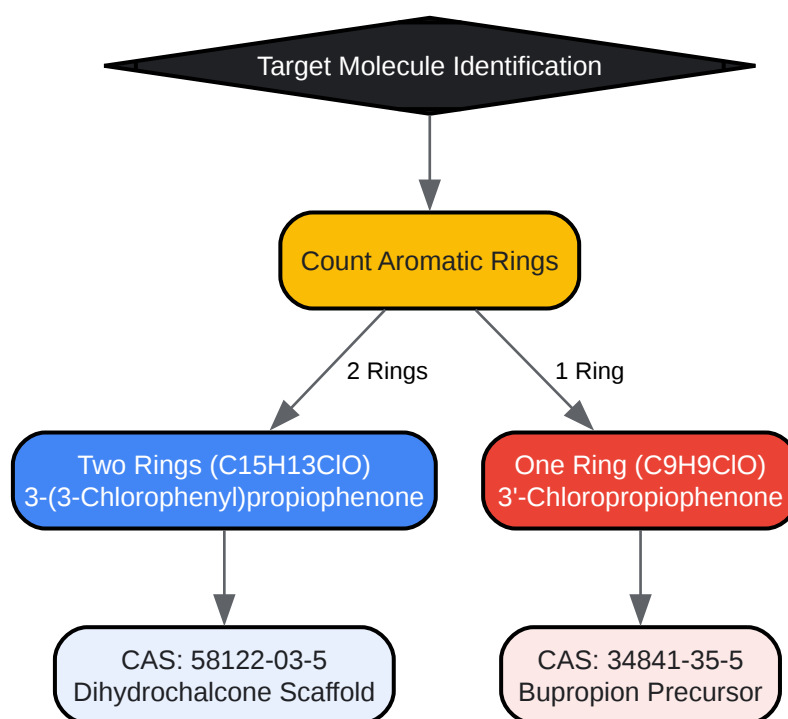
Physicochemical Data

- Appearance: White to pale yellow crystalline solid.^{[5][6][7][9]}
- Melting Point: 58–62 °C (Typical for dihydrochalcones).

- Solubility: Insoluble in water; highly soluble in dichloromethane (DCM), ethyl acetate, and ethanol.
- Reactivity: The carbonyl group at C1 is susceptible to nucleophilic attack (Grignard, hydride reduction). The C2-C3 ethylene bridge is stable but can be oxidized or dehydrogenated back to the chalcone.

Structural Visualization

The following diagram illustrates the structural distinction and the decision logic for researchers.



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Figure 1: Decision tree for identifying the correct chemical entity based on structural features.

Synthesis Protocols

Due to the nomenclature overlap, protocols for both entities are provided. Ensure you select the correct pathway for your target molecule.

Synthesis of 3-(3-Chlorophenyl)propiophenone (CAS 58122-03-5)

Mechanism: Claisen-Schmidt Condensation followed by Selective Hydrogenation. This route avoids the formation of regioisomers common in Friedel-Crafts alkylation.

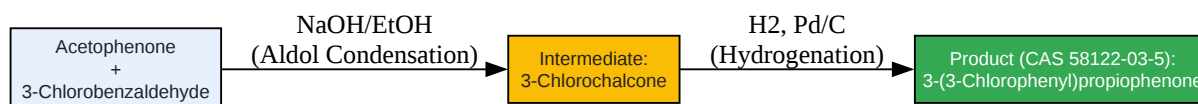
Step 1: Chalcone Formation (Claisen-Schmidt)

- Reagents: Acetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.
- Procedure:
 - Dissolve acetophenone and 3-chlorobenzaldehyde in ethanol.
 - Add NaOH solution dropwise at 0°C. Stir at room temperature for 4–6 hours.
 - Precipitate the chalcone (1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one) by adding ice water.
 - Recrystallize from ethanol.
 - Yield: ~85-90% (Yellow crystals).

Step 2: Selective Hydrogenation

- Reagents: Chalcone intermediate, H₂ (1 atm), 10% Pd/C, Ethyl Acetate.
- Procedure:
 - Dissolve the chalcone in ethyl acetate.
 - Add 5 mol% Pd/C catalyst.
 - Stir under H₂ balloon for 2–4 hours. Monitor via TLC to prevent over-reduction of the ketone to the alcohol.
 - Filter through Celite to remove Pd/C.

- Concentrate in vacuo to yield **3-(3-Chlorophenyl)propiofenone**.



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Figure 2: Synthetic pathway for CAS 58122-03-5 via chalcone intermediate.

Synthesis of 3'-Chloropropiofenone (CAS 34841-35-5)

Mechanism: Friedel-Crafts Acylation.[1] This is the industrial standard for manufacturing the Bupropion intermediate.

- Reagents: Chlorobenzene (Excess/Solvent), Propionyl Chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq).
- Procedure:
 - Suspend anhydrous AlCl₃ in chlorobenzene.
 - Add propionyl chloride dropwise at <10°C.
 - Heat to 40–50°C for 2 hours (HCl gas evolution).
 - Quench on ice/HCl. Extract with DCM.
 - Purification: Fractional distillation is required to separate the meta-isomer (major product, ~80%) from the para-isomer.

Applications in Drug Development As a Scaffold (CAS 58122-03-5)

The C15 dihydrochalcone structure is a privileged scaffold in medicinal chemistry, particularly for:

- Chiral 1,3-Diarylpropanols: Asymmetric reduction of the ketone yields chiral alcohols used as ligands in asymmetric synthesis or as cores for antihistamines (e.g., Triprolidine analogs).
- Metabolic Probes: Used to study the metabolism of chalcone-based drugs, as the dihydro-form is a common metabolic product.

As an API Intermediate (CAS 34841-35-5)

The C9 ketone is the direct precursor for Bupropion (Wellbutrin/Zyban).

- Pathway: Bromination of 3'-chloropropiophenone at the alpha-position yields 2-bromo-3'-chloropropiophenone, which undergoes nucleophilic substitution with tert-butylamine to form Bupropion.

Analytical Profiling (CAS 58122-03-5)

To validate the identity of **3-(3-Chlorophenyl)propiophenone** and distinguish it from the C9 analog, use the following markers:

- ^1H NMR (CDCl_3 , 400 MHz):
 - Chain: Two distinct triplets (or multiplets) at ~3.05 ppm (2H, Ph-CH₂-) and ~3.30 ppm (2H, -CH₂-CO-). This "ethylene bridge" signature is absent in 3'-chloropropiophenone (which shows a quartet/triplet ethyl pattern).
 - Aromatic: Multiplet at 7.1–7.3 ppm (3-Cl-Ph protons) and 7.4–7.9 ppm (Benzoyl protons).
- Mass Spectrometry (ESI+):
 - Molecular Ion: $[\text{M}+\text{H}]^+ = 245.07$ m/z.
 - Fragmentation: Loss of benzoyl group (PhCO^+ , m/z 105) is a dominant fragment.

Safety & Handling

- GHS Classification: Warning.[7]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

- Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.[10]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge or alpha-bromination if exposed to halogens.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone. Retrieved from [\[Link\]](#)

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Sources

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